molecular formula C26H44O8 B12593711 Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate CAS No. 650622-19-8

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate

Cat. No.: B12593711
CAS No.: 650622-19-8
M. Wt: 484.6 g/mol
InChI Key: LHBROFUOKBLKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C22H36O8 It is a derivative of cyclohexane, where four carboxylate groups are attached to the 1, 2, 4, and 5 positions of the cyclohexane ring, and each carboxylate group is esterified with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate typically involves the esterification of cyclohexane-1,2,4,5-tetracarboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion and removing the water formed during the reaction to shift the equilibrium towards the ester product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Continuous processes may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: It can be used in the production of plasticizers, coatings, and adhesives

Mechanism of Action

The mechanism of action of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its derivatives may interact with enzymes or other biological molecules, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. The butyl groups increase the compound’s hydrophobicity and influence its solubility and reactivity compared to its methyl or ethyl analogs .

Properties

CAS No.

650622-19-8

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C26H44O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h19-22H,5-18H2,1-4H3

InChI Key

LHBROFUOKBLKCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CC(C(CC1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.